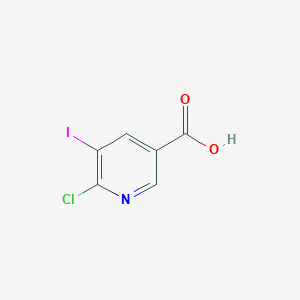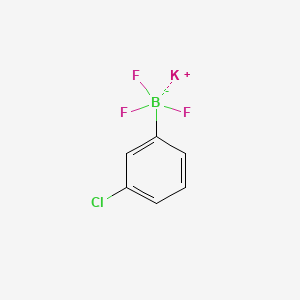
Potassium (3-chlorophenyl)trifluoroborate
Overview
Description
Potassium (3-chlorophenyl)trifluoroborate is an organoboron compound with the chemical formula C₆H₄BClF₃K. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are often used as reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Potassium (3-chlorophenyl)trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are known to target aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions.
Mode of Action
The mode of action of this compound involves its interaction with its target, the aryl halides. It acts as a nucleophilic boronated coupling reagent . In this process, this compound reacts with aryl halides to form a carbon-carbon (C-C) bond . This reaction can occur in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
This compound affects the biochemical pathway involving the formation of C-C bonds . The formation of these bonds is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds. The downstream effects of this pathway can lead to the formation of complex organic molecules from simpler ones.
Pharmacokinetics
It’s known that organotrifluoroborates like this compound are generally stable in both air and moisture , which could potentially influence their bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a C-C bond with aryl halides . This bond formation is a key step in the synthesis of various organic compounds. The molecular and cellular effects of this action depend on the specific compounds that are synthesized as a result of this reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst or heat can facilitate its reaction with aryl halides . Moreover, organotrifluoroborates are known to be stable in both air and moisture , which means that they can retain their reactivity in a variety of environmental conditions.
Preparation Methods
Potassium (3-chlorophenyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenylboronic acid with potassium bifluoride (KHF₂) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and results in the formation of the desired trifluoroborate salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Potassium (3-chlorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
Potassium (3-chlorophenyl)trifluoroborate has a wide range of scientific research applications:
Comparison with Similar Compounds
Potassium (3-chlorophenyl)trifluoroborate is unique among organotrifluoroborates due to the presence of the 3-chlorophenyl group, which imparts specific reactivity and stability characteristics. Similar compounds include:
- Potassium 4-chlorophenyltrifluoroborate
- Potassium 2-chlorophenyltrifluoroborate
- Potassium phenyltrifluoroborate
Compared to these similar compounds, this compound offers distinct advantages in terms of reactivity and selectivity in certain chemical reactions .
Properties
IUPAC Name |
potassium;(3-chlorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJCVRYGKNDLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635529 | |
| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411206-75-2 | |
| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


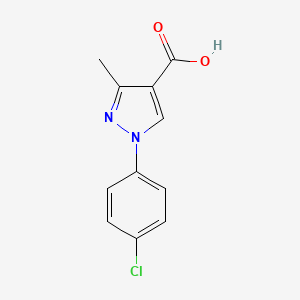
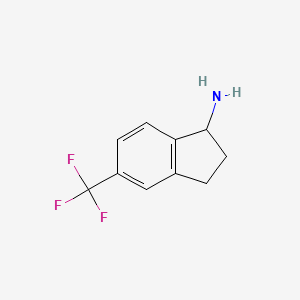
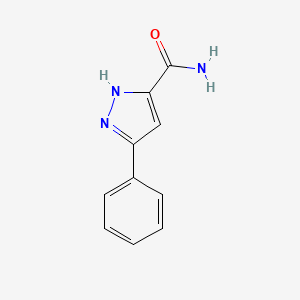
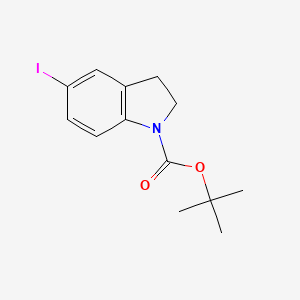

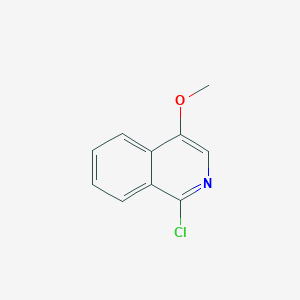
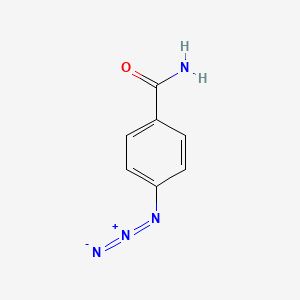
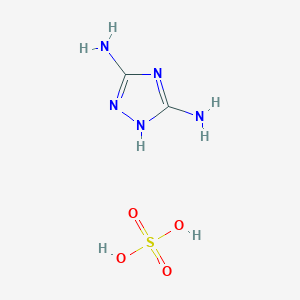

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)
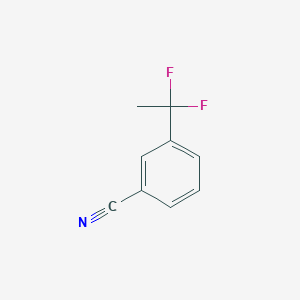
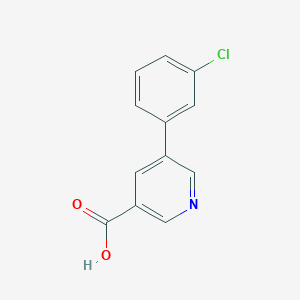
![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
